molecular formula C24H29FO6 B15340232 (1S,4R,8S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one

(1S,4R,8S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one

Cat. No.: B15340232
M. Wt: 432.5 g/mol
InChI Key: ZIASJPXEBODFKN-JUWMJXKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14,15-Dehydro Triamcinolone Acetonide is a synthetic corticosteroid and a derivative of Triamcinolone Acetonide. It is known for its anti-inflammatory and immunosuppressive properties. This compound is often found as an impurity in commercial preparations of Triamcinolone Acetonide .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 14,15-Dehydro Triamcinolone Acetonide involves the dehydrogenation of Triamcinolone Acetonide. The process typically requires specific catalysts and controlled reaction conditions to ensure the selective removal of hydrogen atoms at the 14th and 15th positions .

Industrial Production Methods: Industrial production of 14,15-Dehydro Triamcinolone Acetonide is generally carried out in specialized pharmaceutical manufacturing facilities. The process involves high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 14,15-Dehydro Triamcinolone Acetonide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .

Mechanism of Action

14,15-Dehydro Triamcinolone Acetonide exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation or repression of specific genes involved in the inflammatory and immune response pathways. The compound decreases the production of pro-inflammatory cytokines and inhibits the migration of immune cells to sites of inflammation .

Properties

Molecular Formula

C24H29FO6

Molecular Weight

432.5 g/mol

IUPAC Name

(1S,4R,8S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one

InChI

InChI=1S/C24H29FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-10,15,17,19,26,28H,5-6,11-12H2,1-4H3/t15-,17-,19+,21-,22-,23?,24+/m0/s1

InChI Key

ZIASJPXEBODFKN-JUWMJXKLSA-N

Isomeric SMILES

C[C@]12C[C@@H](C3([C@H](C1=C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)F)O

Canonical SMILES

CC1(OC2C=C3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C

Origin of Product

United States

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